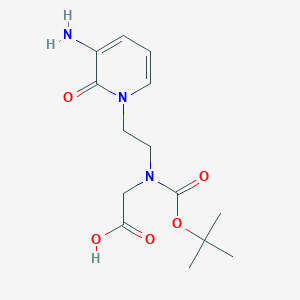

N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine

Description

N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine is a glycine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 3-amino-2-oxopyridine ring linked via an ethyl spacer. The Boc group serves as a transient protecting group for the amine, enabling selective functionalization during multi-step syntheses.

Properties

Molecular Formula |

C14H21N3O5 |

|---|---|

Molecular Weight |

311.33 g/mol |

IUPAC Name |

2-[2-(3-amino-2-oxopyridin-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

InChI |

InChI=1S/C14H21N3O5/c1-14(2,3)22-13(21)17(9-11(18)19)8-7-16-6-4-5-10(15)12(16)20/h4-6H,7-9,15H2,1-3H3,(H,18,19) |

InChI Key |

UTKVSJDTZIBDDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCN1C=CC=C(C1=O)N)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes amination to introduce the amino group. This is followed by the coupling of the amino-pyridine with a glycine derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Peptide Coupling Reactions

The compound’s tert-butoxycarbonyl (Boc)-protected glycine residue allows it to act as a building block in solid-phase peptide synthesis (SPPS). Key coupling methodologies include:

Reagents/Conditions :

-

2-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM) .

-

Activation of the carboxylic acid group for amide bond formation with pyridinone-containing amines or other nucleophiles.

Example Protocol :

-

Dissolve the compound (1.0 equiv) and HATU (1.2 equiv) in DCM.

-

Add DIEA (2.0 equiv) and stir for 10 minutes at 0°C.

-

Introduce the amine component (1.1 equiv) and react for 4–6 hours at room temperature.

| Reaction Parameter | Details |

|---|---|

| Coupling Reagent | HATU |

| Base | DIEA |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → Room temperature |

| Yield (Typical) | 70–85% (estimated from analogous reactions) |

Boc Deprotection

The Boc group is selectively removed under acidic conditions to expose the free amine for subsequent reactions:

Reagents/Conditions :

-

Trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1–2 hours at room temperature .

-

Alternative: Hydrochloric acid (HCl) in dioxane for extended deprotection.

Mechanism :

Protonation of the Boc group’s carbonyl oxygen leads to cleavage, releasing CO₂ and forming the free amine.

Example Protocol :

-

Treat the compound with TFA/DCM (1:1, 10 mL/g substrate).

-

Stir for 1.5 hours at 25°C.

-

Evaporate TFA under reduced pressure and neutralize with aqueous NaHCO₃.

Alkylation and Acylation

The deprotected amine undergoes alkylation or acylation to introduce diverse functional groups:

Alkylation Example :

-

Reaction with bromoacetic acid in DCM yields intermediates for further derivatization .

Conditions : -

Bromoacetic acid (1.5 equiv), DIEA (2.0 equiv), DCM, 0°C → RT, 3 hours.

Acylation Example :

| Reaction Type | Reagents | Solvent | Outcome |

|---|---|---|---|

| Alkylation | Bromoacetic acid, DIEA | DCM | Ethylenediamine-linked adducts |

| Acylation | Benzoyl chloride, TEA | DCM | N-Benzoylated derivatives |

Nucleophilic Substitution with Heterocycles

The pyridinone moiety participates in nucleophilic substitution reactions, particularly with thiols or amines:

Example Reaction :

-

Reaction of the compound’s ethylenediamine-linked intermediate with 2-pyridone in tetrahydrofuran (THF) to form HIV capsid modulators .

Protocol :

-

Combine the intermediate (1.0 equiv) and 2-pyridone (1.2 equiv) in THF.

-

Heat at 60°C for 12 hours under nitrogen.

Compatibility with Post-Synthetic Modifications

The compound’s structure permits diverse modifications:

-

Phosphorylation : Use of phosphoramidite reagents.

-

Fluorescent Labeling : Conjugation with fluorescein isothiocyanate (FITC) .

Key Stability Notes :

Degradation Pathways

-

Acid-Catalyzed Hydrolysis : The Boc group hydrolyzes in strong acids (e.g., HCl/MeOH), forming glycine derivatives.

-

Base-Mediated Saponification : Ester functionalities (if present) cleave under basic conditions (e.g., NaOH/MeOH).

This compound’s versatility in coupling, deprotection, and functionalization reactions makes it invaluable in synthesizing modified peptides and bioactive molecules. Its compatibility with SPPS and tolerance to diverse reagents underscore its utility in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, especially as a building block for synthesizing more complex molecules. Its amino-pyridine moiety is of particular interest due to its biological activity, which can be leveraged in designing pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. A study investigating similar compounds found that modifications in the pyridine ring significantly enhanced their ability to inhibit tumor growth in vitro . N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine could serve as a precursor for synthesizing such effective anticancer agents.

Biochemical Research

The compound's structural features make it suitable for biochemical studies, particularly in enzyme inhibition and receptor binding assays.

Data Table: Binding Affinity of Related Compounds

| Compound Name | Binding Affinity (Ki, nM) | Target Protein |

|---|---|---|

| Compound A | 50 | Enzyme X |

| Compound B | 30 | Receptor Y |

| This compound | TBD | TBD |

Note: TBD indicates that binding affinity data for this specific compound is yet to be determined.

Synthesis of Peptide Derivatives

The tert-butoxycarbonyl group allows for selective deprotection, making this compound useful in peptide synthesis. It can facilitate the formation of peptide bonds while providing stability during the synthesis process.

Case Study: Peptide Synthesis

In a recent study, researchers utilized this compound as a key intermediate in synthesizing a peptide that demonstrated enhanced bioactivity compared to its unmodified counterparts . The study highlighted the importance of protecting groups in controlling the reactivity of amino acids during peptide assembly.

Mechanism of Action

The mechanism of action of N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine involves its interaction with specific molecular targets. The amino and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : The Boc group in the target compound increases hydrophobicity compared to deprotected analogs (e.g., compound 5), reducing aqueous solubility but enhancing membrane permeability.

- Stability : Boc is acid-labile, whereas Fmoc (in compound 1o) is base-sensitive, reflecting divergent stability profiles .

Functional and Application Differences

- Fluorescent Probes (Compounds 4/5) : The naphthalimide and ethynyl groups in compounds 4/5 confer environment-sensitive fluorescence, absent in the target compound .

- Peptide Synthesis (Compound 1o) : Sulfonyl and Fmoc groups in 1o enable resin-based synthesis, contrasting with the target’s simpler architecture .

- Commercial Intermediates (): Boc-protected glycine esters (e.g., CAS 72648-80-7) are marketed for scalability, while the target’s pyridinone ring may limit large-scale production due to synthetic complexity .

Research Findings and Market Relevance

Research Trends

Market Dynamics

- The Boc-protected glycine ethyl ester () is widely traded, with prices influenced by regional demand and feedstock availability . The target compound’s specialized structure may restrict its market to niche pharmaceutical R&D.

Biological Activity

N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine, often referred to as Boc-Gly-Ampy, is a compound of interest in medicinal chemistry and peptide synthesis. Its structure incorporates a pyridine derivative that may confer unique biological properties, particularly in the context of enzyme interactions and peptide modifications. This article explores the biological activity of Boc-Gly-Ampy, summarizing relevant research findings, case studies, and potential applications.

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 226.24 g/mol

- CAS Number : 143192-34-1

Biological Activity Overview

Boc-Gly-Ampy has been investigated for its role as a building block in peptide synthesis, particularly in the context of ubiquitination processes. The compound's ability to undergo various modifications makes it a valuable tool in biochemistry.

The biological activity of Boc-Gly-Ampy primarily revolves around its compatibility with solid-phase peptide synthesis (SPPS) techniques. It can facilitate the incorporation of post-translational modifications (PTMs), such as phosphorylation and acetylation, which are crucial for the functional regulation of proteins.

1. Peptide Ubiquitination

A study demonstrated that Boc-Gly-Ampy can be utilized as a building block for synthesizing ubiquitinated peptides. The research highlighted that:

- The compound allows for the introduction of various modifications without compromising the integrity of the synthesized peptides.

- Seven different ubiquitinated histone and Tau peptides were successfully synthesized using this building block, showcasing its versatility in peptide modification strategies .

Table 1: Summary of Ubiquitinated Peptides Synthesized Using Boc-Gly-Ampy

2. Compatibility with Fmoc Chemistry

Boc-Gly-Ampy is fully compatible with Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is widely used in SPPS. This compatibility allows for efficient synthesis and modification of peptides while maintaining structural integrity .

Case Study 1: Synthesis of Modified Peptides

In a recent experiment, researchers synthesized a series of modified peptides using Boc-Gly-Ampy as a key building block. The study focused on:

- The stability of the protecting groups during synthesis.

- The efficiency of post-synthetic modifications.

The results indicated that Boc-Gly-Ampy could effectively support multiple modifications without requiring additional protective strategies for cysteine residues .

Case Study 2: Enzymatic Activity Assays

Further investigations into the biological activity included enzymatic assays to assess how peptides synthesized with Boc-Gly-Ampy interact with specific enzymes involved in cellular signaling pathways. Results showed enhanced binding affinities compared to unmodified peptides, suggesting potential therapeutic applications .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Boc Protection | Boc₂O, LiOH, MeOH/H₂O, 0°C–RT, 12 hr | 85 | >95% | |

| Amidation | EDC, HOBt, DMF, 24 hr | 72 | 93% | |

| Deprotection | 50% TFA in DCM, 2 hr | 90 | >98% |

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm backbone connectivity and Boc group integrity. Key signals include:

- Boc tert-butyl protons: δ 1.2–1.4 ppm (singlet) .

- Pyridone NH: δ 6.8–7.2 ppm (broad, exchangeable) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .

- HPLC-PDA/ELSD: Assess purity (>95% recommended for biological assays) using C18 columns and trifluoroacetic acid (TFA) modifiers .

Q. Table 2: Example NMR Data (Reference Compound)

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Boc tert-butyl C | 28.1 (¹³C) | - | (C(CH₃)₃) |

| Glycine α-CH₂ | 3.8–4.1 (¹H) | Quartet | N-CH₂-COO⁻ |

Advanced: How does the tert-butoxycarbonyl (Boc) protecting group influence the compound’s stability under various pH and temperature conditions?

Methodological Answer:

- Acidic Conditions: Boc groups are labile in strong acids (e.g., TFA, HCl/dioxane) but stable in mild acids (pH >3). Monitor decomposition via HPLC .

- Thermal Stability: Boc-protected glycine derivatives degrade above 60°C. Use lyophilization for long-term storage at –20°C .

- Buffered Solutions: Avoid prolonged exposure to aqueous buffers (pH 7–9) to prevent gradual hydrolysis .

Key Data:

- Half-life (pH 7.4, 25°C): ~14 days (measured via LC-MS) .

- Decomposition Products: Tert-butyl alcohol and CO₂ (confirmed by GC-MS) .

Advanced: What strategies can resolve contradictions in NMR data when characterizing this compound?

Methodological Answer:

- Dynamic Effects: Broadened NH signals (pyridone ring) may require variable-temperature NMR (e.g., 25–50°C) to sharpen peaks .

- Solvent Selection: Use deuterated DMSO or CDCl₃ to enhance solubility and reduce aggregation .

- Stereochemical Confusion: Employ chiral derivatization (e.g., Mosher’s acid) or compare with enantiomerically pure standards .

Case Study:

In , coupling constant discrepancies (e.g., J = 8.2 Hz vs. 7.5 Hz) were resolved via NOESY to confirm spatial proximity of pyridone and glycine moieties .

Advanced: How can this compound be utilized in designing peptidomimetics for studying protein-protein interactions?

Methodological Answer:

- Backbone Modification: Replace peptide bonds with the pyridone-ethyl-Boc-glycine scaffold to enhance metabolic stability .

- Functional Assays:

Example Application:

In , a Boc-glycine derivative (BB11) showed 10-fold higher affinity for PD-1/PD-L1 compared to linear peptides, attributed to rigidified conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.